![molecular formula C8H9N3O2 B1489277 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1539721-63-5](/img/structure/B1489277.png)
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
“1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid”, also known as Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate or EIPC, is a synthetic compound derived from the pyrazole family of heterocyclic compounds . It has a molecular weight of 179.18 .
Synthesis Analysis
The synthesis of “1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . In one step, the ester was saponified with aqueous NaOH in MeOH to generate the free acid .
Molecular Structure Analysis
The structure of “1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom. The InChI code for this compound is 1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,9H,2H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .
Physical And Chemical Properties Analysis
“1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 179.18 . The storage temperature for this compound is between 28°C .
Scientific Research Applications
Drug Solubility Improvement
The compound serves as an isostere in the synthesis of drugs like pruvanserin. Substituting the indole ring with 1H-imidazo[1,2-b]pyrazole has shown to significantly improve the solubility of these drugs in aqueous media .
Pharmaceutical Research
The compound is listed in pharmaceutical databases and is likely used in various stages of drug discovery and development due to its structural properties .
Chemical Properties Study
Researchers use this compound to study its chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight which are essential for developing new pharmaceuticals .
Antihypertensive Potential
There’s research on compounds containing imidazole rings for their antihypertensive potential. Although not directly mentioned, compounds similar to ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate are evaluated for their therapeutic effects in controlling high blood pressure .
Safety and Hazards
properties
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-10-3-4-11-7(10)6(5-9-11)8(12)13/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUGDXXSRNKNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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